molecular formula CHBrCl2 B127529 Bromodichloromethane-13C CAS No. 93952-10-4

Bromodichloromethane-13C

Katalognummer: B127529
CAS-Nummer: 93952-10-4
Molekulargewicht: 164.82 g/mol
InChI-Schlüssel: FMWLUWPQPKEARP-OUBTZVSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromodichloromethane-¹³C (CAS 93952-10-4) is a stable isotope-labeled analog of bromodichloromethane (CHBrCl₂), where the central carbon atom is replaced with carbon-13 (¹³C). This labeling enables precise tracking in environmental, toxicological, and metabolic studies using techniques like nuclear magnetic resonance (NMR) or mass spectrometry. The compound retains the chemical properties of its non-labeled counterpart but is distinguished by its isotopic signature, which eliminates interference from natural carbon-12 in analytical workflows .

Bromodichloromethane is a trihalomethane (THM) formed during water chlorination as a disinfection byproduct. Its ¹³C-labeled form is critical for studying its environmental persistence, bioaccumulation, and toxicity mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromodichloromethane-13C can be synthesized by treating a mixture of chloroform and bromoform with triethyl-benzylammonium chloride and sodium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective formation of the desired isotopically labeled compound.

Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. The process includes the incorporation of carbon-13 into the molecular structure during the synthesis. This is often achieved through the use of carbon-13 enriched precursors and reagents under controlled conditions to ensure high isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions: Bromodichloromethane-13C undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as bromochloromethane or dichloromethane derivatives.

    Oxidation and Reduction: Products include various halogenated methanes and their derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

BDCM-13C is extensively utilized as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labeling enhances the sensitivity and specificity of these analytical techniques, allowing for accurate quantification of halogenated compounds in complex mixtures.

Table 1: Applications of BDCM-13C in Analytical Chemistry

ApplicationDescription
Mass SpectrometryUsed as an internal standard to improve accuracy in quantifying halogenated compounds.
NMR SpectroscopyEnhances signal clarity and resolution in the analysis of complex organic mixtures.
CalibrationServes as a calibration standard for various analytical methods due to its known isotopic abundance.

Environmental Studies

BDCM-13C plays a crucial role in tracing the fate and transport of halogenated compounds in environmental systems. Its use in studies helps to understand the behavior and degradation pathways of these compounds, particularly in water treatment processes.

Case Study: Tracing Halogenated Compounds

A study utilized BDCM-13C to investigate the degradation of brominated trihalomethanes during chlorination processes in drinking water treatment. The results indicated that BDCM-13C could effectively trace the transformation of these compounds, providing insights into their environmental persistence and potential health risks associated with exposure .

Biological Research

In biological systems, BDCM-13C is employed in metabolic studies to track the incorporation and transformation of halogenated compounds. This application is particularly important for understanding the pharmacokinetics and toxicological profiles of brominated compounds.

Table 2: Biological Applications of BDCM-13C

ApplicationDescription
Metabolic StudiesTracks the metabolism of halogenated compounds in biological systems to assess health impacts.
Toxicology ResearchEvaluates the effects of BDCM-13C on cellular components, helping to elucidate mechanisms of toxicity.
PharmacokineticsAssesses absorption, distribution, metabolism, and excretion (ADME) profiles in human subjects.

Case Study: Pharmacokinetics in Humans

A notable study examined the pharmacokinetics of BDCM-13C following oral and dermal exposure in human volunteers. The findings demonstrated that dermal absorption contributed significantly to systemic levels of BDCM, highlighting its relevance in assessing exposure risks during activities such as bathing .

Toxicological Studies

BDCM-13C has been instrumental in toxicological research, particularly regarding its carcinogenic potential. Studies have shown that exposure to bromodichloromethane can lead to various neoplastic effects, including kidney and liver tumors in animal models.

Table 3: Toxicological Findings Related to BDCM-13C

Study TypeFindings
Animal StudiesIncreased incidences of renal tubular cell adenomas and hepatocellular carcinomas observed in treated rats .
Carcinogenicity AssessmentEvidence supports the carcinogenic activity of BDCM-13C based on long-term exposure studies .

Wirkmechanismus

The mechanism of action of Bromodichloromethane-13C involves its interaction with various molecular targets and pathways depending on the specific application. In environmental studies, it acts as a tracer to monitor the formation and degradation of trihalomethanes. In analytical chemistry, its isotopic labeling allows for precise detection and quantification in complex mixtures.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar ¹³C-Labeled Halomethanes

Structural and Physicochemical Properties

The table below compares Bromodichloromethane-¹³C with structurally analogous ¹³C-labeled halomethanes:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Bromodichloromethane-¹³C ¹³CHBrCl₂ ~164.81 93952-10-4 Environmental tracing, metabolic studies
Bromoform-¹³C ¹³CHBr₃ 253.72 72802-81-4 Solvent studies, NMR calibration
Methylene Chloride-¹³C ¹³CH₂Cl₂ ~85.95 N/A* Solvent behavior analysis, toxicokinetics
Bromomethane-¹³C ¹³CH₃Br ~95.94 93952-14-8† Atmospheric chemistry, degradation studies

†CAS inferred from for analogous compounds.

Key Observations :

  • Halogen Substitution : Bromodichloromethane-¹³C contains one bromine and two chlorine atoms, whereas Bromoform-¹³C has three bromines. This difference increases molecular weight and alters polarity, affecting solubility and environmental partitioning .
  • Applications : Bromoform-¹³C is often used as a solvent reference in NMR due to its distinct spectral signature, while Bromodichloromethane-¹³C is prioritized in disinfection byproduct research .

Toxicological Profiles

Compound Key Toxicological Findings (Non-¹³C Data) References
Bromodichloromethane - Hepatotoxicity and nephrotoxicity in rodents.
- Classified as a probable human carcinogen (EPA).
Bromoform - Central nervous system depression at high doses.
- Suspected liver carcinogen.
Methylene Chloride - Carcinogenic (IARC Group 2A).
- Metabolized to carbon monoxide, causing hypoxia.

Comparative Insights :

  • lung/bladder) .
  • Metabolism : Methylene Chloride-¹³C’s conversion to CO-¹³C provides a unique tracer for studying hypoxia mechanisms, unlike brominated analogs .

Analytical and Regulatory Considerations

  • Purity : Most ¹³C-labeled halomethanes, including Bromodichloromethane-¹³C, are synthesized at ≥99% isotopic purity to ensure reliability in trace analyses ().
  • Regulations: Bromodichloromethane is regulated under the U.S. EPA’s Safe Drinking Water Act (maximum contaminant level: 0.06 mg/L), with its ¹³C form exempt due to non-hazardous isotopic labeling .

Biologische Aktivität

Bromodichloromethane-13C (BDCM-13C) is a stable isotopologue of bromodichloromethane, a trihalomethane commonly formed as a byproduct during the chlorination of drinking water. This compound has garnered attention due to its significant biological activity, particularly its mutagenic and carcinogenic potential. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings related to BDCM-13C.

BDCM-13C has the chemical formula CHBrCl₂, is a colorless and nonflammable liquid, and is slightly soluble in water. It has a boiling point of approximately 90.1°C and a melting point of -57.1°C. The compound is primarily encountered through environmental exposure, particularly in chlorinated drinking water, where it poses health risks classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen .

Biological Mechanisms

Mutagenic Potential:
Research indicates that BDCM-13C exhibits significant mutagenic activity, leading to DNA damage across various organisms, including bacteria such as Salmonella. In vitro studies have shown that BDCM can induce chromosomal aberrations and sister chromatid exchanges (SCEs) in cultured human lymphocytes .

Carcinogenicity:
Toxicological studies have demonstrated that BDCM-13C can cause neoplastic changes in laboratory animals. For instance, studies on F344/N rats and B6C3F mice revealed a clear incidence of large intestine adenocarcinomas following exposure . Specifically, a study indicated tumor incidences of 0/50 in controls compared to 45/50 in high-dose male rats, highlighting its carcinogenic potential .

Case Studies

  • Animal Studies:
    • NTP Studies: The National Toxicology Program (NTP) conducted gavage studies on rats and mice, revealing significant increases in liver tumors and adenocarcinomas in treated groups compared to controls .
    • Voronin et al. (1987): This study examined the carcinogenicity of BDCM in CBA x C57Bl/6 mice over 104 weeks, demonstrating an increased frequency of tumors associated with exposure levels .
  • Human Exposure Studies:
    • A study assessing the pharmacokinetics of BDCM-13C showed that dermal exposure resulted in blood levels ranging from 25 to 130 µg/L after one hour, indicating substantial absorption through the skin . This raises concerns regarding everyday exposure scenarios such as bathing or showering in chlorinated water.

Comparative Analysis

To understand the unique characteristics of BDCM-13C relative to other halogenated compounds, the following table summarizes key features:

Compound NameFormulaUnique Features
ChloroformCHCl₃More volatile; widely used solvent; less dense than water.
BromoformCHBr₃Heavier; less commonly found in drinking water.
DibromochloromethaneCHBr₂ClContains two bromine atoms; more potent mutagen; less stable than BDCM.
TribromomethaneCBr₃HKnown for higher toxicity; primarily used as a flame retardant.

Health Effects

The health effects associated with BDCM-13C exposure include:

  • Hepatic Damage: Increased serum enzymes and liver degeneration were noted in animal studies following acute exposure .
  • Renal Effects: Suspected renal toxicity was observed alongside hepatic effects .
  • Immunological Impact: Impaired immune response has been documented .
  • Developmental Concerns: While reproductive effects remain inconclusive, developmental impacts are presumed based on animal data .

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for detecting Bromodichloromethane-13C in environmental samples, and how are they validated?

Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is recommended due to their high sensitivity for halogenated compounds. Calibration with isotope-labeled standards (e.g., this compound) ensures accuracy, as non-isotopic analogs may introduce matrix effects. For validation, use spiked recovery experiments in representative matrices (e.g., water, soil) and compare results with certified reference materials. Restek’s VOA Calibration Mix #4, which includes bromodichloromethane, provides a benchmark for method development . SAMCHUN’s stock solutions (e.g., 017B1029) are tailored for environmental testing, enabling precise quantification at trace levels .

Q. How should researchers design in vivo toxicology studies to assess this compound’s carcinogenic potential?

Key considerations include:

  • Dose selection : Use subchronic exposure levels to mimic environmental relevance while avoiding acute toxicity.
  • Route of administration : Oral gavage or drinking water exposure aligns with human intake pathways.
  • Endpoint analysis : Monitor tumor incidence in target organs (e.g., liver, kidneys) and compare with non-13C analogs to isolate isotopic effects. Velazquez et al. (1994) emphasize species-specific pharmacokinetics and tumor site specificity in study design, recommending combined biological and statistical analyses to validate dose-response models .

Q. What are the best practices for calibrating instruments when quantifying this compound in multi-component mixtures?

Use matrix-matched calibration standards to account for environmental interferences. For GC-MS, internal standards like tetrachloroethane-<sup>13</sup>C can correct for signal drift. Restek’s VOA Mix #4 (2,000 µg/mL in methanol) provides a validated multi-component reference for halogenated volatile organic compounds, ensuring consistency across labs . Regular cross-validation with independent stock solutions (e.g., SAMCHUN’s 017B1029) minimizes batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data between studies using this compound and its non-isotopic analogs?

Contradictions often arise from differences in metabolic rates or isotopic fractionation. To address this:

  • Pharmacokinetic profiling : Compare tissue-specific uptake and elimination rates using LC-MS/MS.
  • Mechanistic studies : Investigate isotope effects on enzyme binding (e.g., cytochrome P450-mediated metabolism).
  • Statistical harmonization : Apply generalized likelihood ratio tests to assess compatibility between datasets, as proposed by Velazquez et al. (1994) for bromodichloromethane risk assessments. This approach evaluates biological plausibility (e.g., tumor site relevance) before statistical integration .

Q. What methodologies are recommended for integrating pharmacokinetic models into this compound risk assessments?

Develop physiologically based pharmacokinetic (PBPK) models parameterized with isotope-specific

  • Absorption/distribution : Use <sup>13</sup>C-labeled tracer studies to quantify bioavailability in target organs.
  • Metabolic pathways : Employ stable isotope-resolved metabolomics to track <sup>13</sup>C incorporation into metabolites.
  • Interspecies scaling : Adjust allometric models using species-specific clearance rates. Velazquez et al. (1994) highlight the necessity of such models when combining data from disparate studies (e.g., rodent vs. human) .

Q. How can multi-omics approaches enhance mechanistic insights into this compound toxicity?

Combine transcriptomics, metabolomics, and proteomics to identify pathway-level disruptions:

  • Transcriptomics : RNA-seq of exposed tissues reveals oxidative stress or DNA repair gene activation.
  • Metabolomics : <sup>13</sup>C labeling tracks carbon flux into toxic intermediates (e.g., reactive oxygen species).
  • Proteomics : Quantify adduct formation (e.g., brominated albumin) as a biomarker of exposure. Environmental Research Letters (2019) underscores the importance of methodological rigor in multi-omics study design, including replication and orthogonal validation .

Q. Methodological Notes

  • Data Presentation : Follow guidelines from Journal of Materials Chemistry A for structuring abstracts: emphasize problem, methodology, key data, and significance .
  • Statistical Analysis : Use likelihood ratio tests (as in Velazquez et al., 1994) to assess data compatibility before meta-analysis .

Eigenschaften

IUPAC Name

bromo(dichloro)(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBrCl2/c2-1(3)4/h1H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWLUWPQPKEARP-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455333
Record name Bromodichloromethane-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-10-4
Record name Bromodichloromethane-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93952-10-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.